molecular formula C30H46O2S B158953 alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol) CAS No. 1620-93-5

alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol)

Cat. No.: B158953
CAS No.: 1620-93-5
M. Wt: 470.8 g/mol
InChI Key: UDFARPRXWMDFQU-UHFFFAOYSA-N
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Description

Alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol) is a chemical compound known for its antioxidant properties. It is widely used in various industries to prevent the oxidation of materials, thereby extending their shelf life and maintaining their quality. The compound is characterized by its molecular structure, which includes two 2,6-di-tert-butyl-p-cresol units linked by a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol) typically involves the reaction of 2,6-di-tert-butyl-p-cresol with sulfur or sulfur-containing compounds under controlled conditions. One common method is the Friedel-Crafts alkylation, where 2,6-di-tert-butyl-p-cresol reacts with sulfur dichloride in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol) primarily undergoes oxidation and substitution reactions. The antioxidant properties of the compound are due to its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative degradation .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized derivatives and substituted compounds, which retain the antioxidant properties of the parent compound .

Scientific Research Applications

Alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol) has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant mechanism of alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol) involves the donation of hydrogen atoms from the hydroxyl groups to free radicals. This neutralizes the free radicals and prevents them from initiating oxidative chain reactions. The compound’s molecular structure allows it to effectively scavenge free radicals and terminate oxidative processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha,alpha’-Thiobis(2,6-di-tert-butyl-p-cresol) is unique due to its sulfur linkage, which enhances its antioxidant properties and makes it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylsulfanylmethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O2S/c1-27(2,3)21-13-19(14-22(25(21)31)28(4,5)6)17-33-18-20-15-23(29(7,8)9)26(32)24(16-20)30(10,11)12/h13-16,31-32H,17-18H2,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFARPRXWMDFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CSCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167286
Record name alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620-93-5
Record name 4,4′-[Thiobis(methylene)]bis[2,6-bis(1,1-dimethylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha,alpha'-Thiobis(2,6-di-tert-butyl-p-cresol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α'-thiobis(2,6-di-tert-butyl-p-cresol)
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